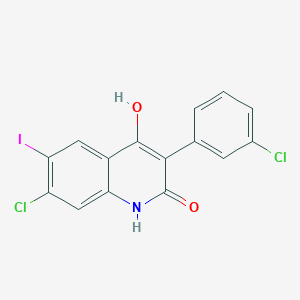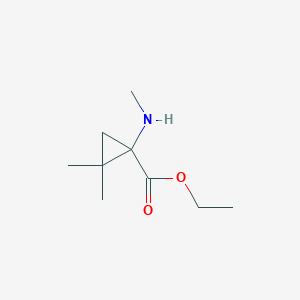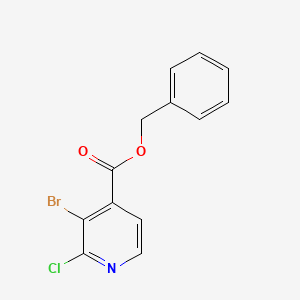![molecular formula C11H21NO3 B15360286 Tert-butyl N-[1-(2-hydroxyethyl)-2-methyl-cyclopropyl]carbamate](/img/structure/B15360286.png)
Tert-butyl N-[1-(2-hydroxyethyl)-2-methyl-cyclopropyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[1-(2-hydroxyethyl)-2-methyl-cyclopropyl]carbamate is a chemical compound with the molecular formula C10H19NO3. It is a derivative of carbamic acid and is often used in organic synthesis as a protecting group for amines. The compound is known for its stability and ease of removal under mild conditions, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(2-hydroxyethyl)-2-methyl-cyclopropyl]carbamate typically involves the reaction of tert-butyl chloroformate with 1-(2-hydroxyethyl)-2-methyl-cyclopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at room temperature and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and improved safety. The use of automated systems also ensures consistent product quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[1-(2-hydroxyethyl)-2-methyl-cyclopropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products
Oxidation: Produces a carbonyl compound.
Reduction: Produces an amine.
Substitution: Produces a variety of substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl N-[1-(2-hydroxyethyl)-2-methyl-cyclopropyl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(2-hydroxyethyl)-2-methyl-cyclopropyl]carbamate involves the formation of a stable carbamate linkage. This linkage protects the amine group from unwanted reactions during synthesis. The tert-butyl group can be removed under mild acidic conditions, revealing the free amine for further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(2-hydroxyethyl)carbamate
- Tert-butyl N-(2-hydroxypropyl)carbamate
- Tert-butyl N-(2-hydroxybutyl)carbamate
Uniqueness
Tert-butyl N-[1-(2-hydroxyethyl)-2-methyl-cyclopropyl]carbamate is unique due to its cyclopropyl ring, which imparts additional steric hindrance and stability compared to other similar compounds. This makes it particularly useful in reactions where stability and selectivity are crucial.
Properties
Molecular Formula |
C11H21NO3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl N-[1-(2-hydroxyethyl)-2-methylcyclopropyl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-8-7-11(8,5-6-13)12-9(14)15-10(2,3)4/h8,13H,5-7H2,1-4H3,(H,12,14) |
InChI Key |
JFJFPDOUZRUNLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1(CCO)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-2,5-dihydro-1,3-thiazole](/img/structure/B15360221.png)

![8,8-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B15360229.png)
![2,3-Dimethyl-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4-one](/img/structure/B15360234.png)
![(4R)-5-(4-chlorophenyl)-4-phenyl-N-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboxamide](/img/structure/B15360240.png)

![Methyl 2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxy-1-prop-2-enylbenzimidazole-5-carboxylate](/img/structure/B15360249.png)
![ethyl 5-bromo-6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate](/img/structure/B15360252.png)
![6-chloro-N-isopropyl-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B15360264.png)
![1-[(4-Methoxycarbonylphenyl)methyl]indole-2-carboxylic acid](/img/structure/B15360266.png)


